SP-141

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SP 141は、腫瘍抑制タンパク質であるp53の負の調節因子であるマウス二重分染色体2(MDM2)タンパク質を標的とする低分子阻害剤です。 この化合物は、特に膵臓癌および乳癌細胞の治療において、癌研究で大きな可能性を示しています 。 SP 141は、MDM2のオートユビキチン化および分解を促進し、p53の活性化と癌細胞におけるアポトーシスの誘導につながります .

科学的研究の応用

作用機序

生化学分析

Biochemical Properties

SP-141 is a specific inhibitor of MDM2, binding directly to the hydrophobic groove of MDM2 with high affinity (K_i = 28 nM) . This interaction promotes the auto-ubiquitination and proteasomal degradation of MDM2, thereby stabilizing and activating p53 . This compound has been shown to inhibit the growth of pancreatic cancer cells in a p53-independent manner, with IC_50 values ranging from 0.38 to 0.50 μM . Additionally, this compound induces the degradation of MDM2 in breast cancer cell lines, leading to increased apoptosis and reduced cell viability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In breast cancer models, this compound has demonstrated strong in vitro and in vivo anti-cancer activity, with no apparent host toxicity . The compound induces apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, cleaved-Caspase-3, and cleaved-PARP1 . In pancreatic cancer cells, this compound inhibits cell growth and induces cell cycle arrest at the G2/M phase . Furthermore, this compound has been shown to affect cell signaling pathways, including the p53 and MDM2 pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to the MDM2 protein, inhibiting its activity and promoting its degradation . This interaction disrupts the MDM2-p53 binding interface, leading to the stabilization and activation of p53 . The activated p53 then induces the expression of target genes involved in apoptosis, cell cycle arrest, and DNA repair . Additionally, this compound has been shown to inhibit the Trs85-Ypt1 interaction in the rice blast fungus, suggesting a potential broad-spectrum antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies . In breast cancer models, this compound significantly suppressed tumor growth over a period of three weeks, with no significant differences in body weight compared to the control group . The long-term effects of this compound on cellular function include the induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice bearing pancreatic xenograft tumors, this compound administered at a dosage of 40 mg/kg via intraperitoneal injection significantly suppressed tumor growth, reducing tumor volume by 75% compared to the control group . Higher doses of this compound have been associated with increased apoptosis and reduced cell viability in breast cancer cell lines . No significant toxic or adverse effects have been reported at these dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the degradation of MDM2 and the activation of p53 . The compound promotes the auto-ubiquitination and proteasomal degradation of MDM2, leading to the stabilization and activation of p53 . This interaction affects metabolic flux and metabolite levels, resulting in changes in gene expression and cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound has been shown to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system tumors . In tumor-bearing nude mice, this compound exhibited wide tissue distribution and a short half-life in plasma . The localization and accumulation of this compound within cells are influenced by its binding to MDM2 and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it interacts with MDM2 and p53 . The compound’s activity and function are influenced by its localization to specific cellular compartments. This compound has been shown to induce the degradation of MDM2 in the cytoplasm, leading to the activation of p53 in the nucleus . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles .

準備方法

合成経路と反応条件

SP 141の合成は、市販の出発原料から始まる一連の化学反応を伴います。 反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度を実現します .

工業的生産方法

SP 141の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、スケーラビリティと費用対効果を確保するための反応条件の最適化が含まれます。 これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれ、高純度の大量のSP 141を生産します .

化学反応の分析

反応の種類

SP 141は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます 。 反応条件は、通常、高収率と選択性を実現するために最適化され、多くの場合、制御された温度、圧力、および反応時間を使用します .

形成される主要な生成物

これらの反応から形成される主要な生成物は、通常、官能基が修飾されたSP 141の類似体です。 これらの類似体は、その後、MDM2への結合親和性と治療薬としての可能性について評価されます .

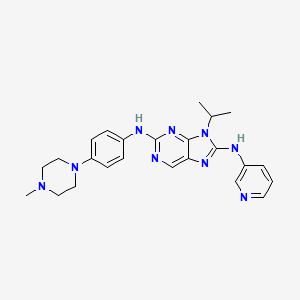

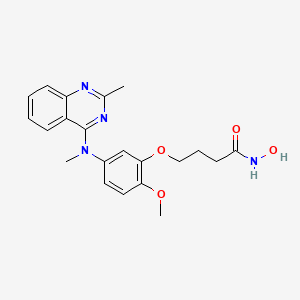

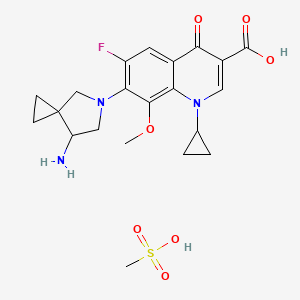

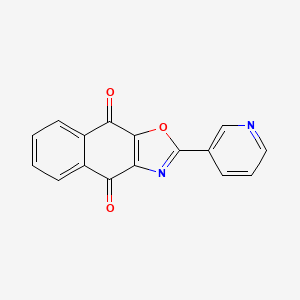

類似化合物との比較

特性

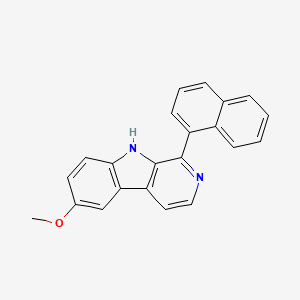

IUPAC Name |

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]

A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []

A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]

A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]

A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []

A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []

A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.

A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []

A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]

A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []

ANone: No, SP141 has not yet progressed to clinical trials based on the available information.

A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)